N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural uniqueness. The presence of multiple nitrogen atoms within its structure makes it a versatile candidate for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3(5)-aminopyrazoles with suitable aldehydes or ketones to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes the formation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired structure. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~7~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~7~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N7-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolopyrimidines: Another class of compounds with a similar scaffold, often used in medicinal chemistry.
Uniqueness
N~7~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and triazolopyrimidine moieties. This structural combination enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N7O |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[1-(2-ethylpyrazol-3-yl)ethyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H19N7O/c1-3-25-16(9-10-21-25)13(2)23-18(27)17-11-15(14-7-5-4-6-8-14)24-19-20-12-22-26(17)19/h4-13H,3H2,1-2H3,(H,23,27) |
InChI Key |
MUSSMXSDODECQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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